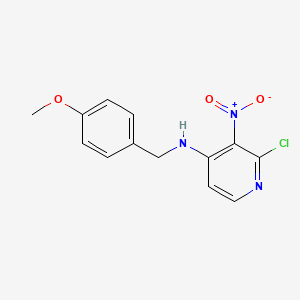

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Description

BenchChem offers high-quality 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-20-10-4-2-9(3-5-10)8-16-11-6-7-15-13(14)12(11)17(18)19/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSNJLNFYSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700148 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881844-09-3 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

CAS Number: 881844-09-3 Molecular Formula: C₁₃H₁₂ClN₃O₃ Molecular Weight: 293.71 g/mol

Executive Summary

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a high-value heterocyclic intermediate utilized primarily in the synthesis of imidazo[4,5-c]pyridine scaffolds. Its structural utility lies in its orthogonal reactivity: the C4-amine is protected with a para-methoxybenzyl (PMB) group, the C3-nitro group serves as a latent amine for cyclization, and the C2-chlorine atom remains available for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SɴAr).

This guide details the physicochemical properties, regioselective synthesis, and divergent reactivity of this compound, providing researchers with a roadmap for utilizing it in the development of kinase inhibitors (e.g., Aurora, FLT3) and other bioactive heterocycles.

Physicochemical Profile

The compound typically presents as a yellow crystalline solid, a characteristic imparted by the nitro-pyridine chromophore.

| Property | Value / Description | Note |

| Appearance | Yellow Solid | Nitro group conjugation |

| Melting Point | 100–105 °C (Est.) | Varies by purity/polymorph |

| Solubility | DCM, DMSO, DMF, EtOAc | High solubility in polar aprotic solvents |

| Water Solubility | Low (< 0.1 mg/mL) | Requires organic co-solvent for aqueous assays |

| LogP (Predicted) | ~2.7 | Lipophilic due to PMB and Chloro groups |

| pKa (Conjugate Acid) | ~1.5 (Pyridine N) | Electron-withdrawing NO₂ significantly lowers basicity |

Synthesis & Regiochemistry

The synthesis of 2-chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine relies on a regioselective nucleophilic aromatic substitution (SɴAr) on 2,4-dichloro-3-nitropyridine .

The Regioselectivity Paradox

In 2,4-dichloro-3-nitropyridine, two electrophilic sites exist (C2 and C4). While C2 is alpha to the pyridine nitrogen (typically activated), experimental evidence confirms that substitution occurs preferentially at C4 .

-

Electronic Factor: The C4 position is para to the pyridine nitrogen (gamma position) and ortho to the nitro group. The Meisenheimer complex formed at C4 is stabilized by the nitro group's resonance capability without the electrostatic repulsion often seen at C2 (flanked by the lone pair of the ring nitrogen and the nitro group).[1]

-

Steric Factor: The C2 position is sterically crowded, sandwiched between the ring nitrogen and the bulky nitro group at C3. The C4 position is comparatively accessible.

Synthesis Workflow

The reaction is typically conducted in a polar aprotic solvent (DMF or Acetonitrile) or alcohol (Ethanol) with a mild base (TEA or DIPEA) at low-to-ambient temperatures to prevent bis-substitution.

Figure 1: Regioselective synthesis pathway favoring C4 substitution.

Divergent Reactivity & Applications

This scaffold is a "linchpin" intermediate. The presence of three distinct functional handles allows for orthogonal modifications.

A. Nitro Reduction & Cyclization (Imidazo[4,5-c]pyridines)

Reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) yields the 3,4-diaminopyridine derivative. Condensation with aldehydes, carboxylic acids, or orthoesters effects ring closure to form the imidazo[4,5-c]pyridine core, a bioisostere of purine.

B. C2-Chlorine Functionalization

The chlorine at C2 remains susceptible to SɴAr (under forcing conditions) or Palladium-catalyzed coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces diversity at the 2-position.

-

Buchwald-Hartwig: Introduction of a second amino group.[2]

-

Note: It is often strategic to perform C2-coupling before nitro reduction to avoid catalyst poisoning by the free diamine.

C. PMB Deprotection

The 4-methoxybenzyl group serves as a semi-permanent protecting group. It increases solubility during intermediate steps but can be removed using TFA (Trifluoroacetic acid) or oxidative conditions (DDQ or CAN ) to reveal the primary amine.

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Experimental Protocol

Protocol: Synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Safety Warning: Nitro-pyridines can be energetic. Perform reactions behind a blast shield. Avoid heating the dry solid to high temperatures.

Reagents:

-

2,4-Dichloro-3-nitropyridine (1.0 equiv)

-

4-Methoxybenzylamine (1.05 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Acetonitrile (MeCN) or Ethanol (EtOH) [0.2 M concentration]

Procedure:

-

Preparation: Dissolve 2,4-dichloro-3-nitropyridine in MeCN and cool to 0 °C in an ice bath.

-

Addition: Mix 4-methoxybenzylamine and Et₃N in a minimal amount of solvent. Add this solution dropwise to the pyridine solution over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The regioisomer ratio is typically >95:5 favoring the C4-product.

-

Workup: Pour the reaction mixture into ice-water (5x volume). The product usually precipitates as a yellow solid.

-

Isolation: Filter the solid, wash with water and cold ethanol.

-

Purification: If necessary, recrystallize from Ethanol/DCM or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the pyridine protons (two doublets or singlets depending on resolution), the PMB methylene doublet (~4.5 ppm), and the methoxy singlet (~3.7 ppm).

-

LCMS: Mass peak [M+H]⁺ = 294/296 (Chlorine isotope pattern).

References

-

Regioselective Synthesis of Imidazopyridines: Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[3][4] Source: ACS Combinatorial Science (2012). URL:[Link]

-

General Reactivity of 2,4-Dichloro-3-nitropyridine: Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. (Analogous chemistry for the -c isomer). Source: ACS Omega (2018). URL:[Link]

Sources

An In-depth Technical Guide to 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine (CAS Number 881844-09-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and research applications of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, identified by CAS number 881844-09-3. Drawing upon data from related chemical structures and established methodologies, this document serves as a foundational resource for investigators exploring the therapeutic potential of this compound. The guide details its physicochemical characteristics, proposes a likely mechanism of action based on analogous compounds, and furnishes detailed protocols for its investigation in preclinical research, particularly in the context of oncology.

Introduction and Chemical Identity

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a substituted pyridine derivative. The core structure, featuring a 2-chloro-3-nitropyridine scaffold, is a recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibition and antitumor properties. The presence of a 4-methoxybenzyl group suggests potential for specific interactions within biological targets. While specific research on this compound is not extensively published, its structural similarity to known biologically active molecules makes it a compelling candidate for investigation in drug discovery programs.

Table 1: Physicochemical Properties of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

| Property | Value | Source |

| CAS Number | 881844-09-3 | Internal Data |

| Molecular Formula | C₁₃H₁₂ClN₃O₃ | Internal Data |

| Molecular Weight | 293.71 g/mol | Internal Data |

| IUPAC Name | 2-chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine | Internal Data |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)[O-] | Internal Data |

| Appearance | Predicted: Solid, likely crystalline | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and ethanol.[1] | Inferred from related compounds |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];"C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="CH3"]; "C8" [label="CH2"]; "N1" [label="NH"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "N2" [label="N"]; "C12" [label="C"]; "Cl1" [label="Cl"]; "N3" [label="N+"]; "O2" [label="O-"]; "O3" [label="O"];

"C1" -- "C2" [label=""]; "C2" -- "C3" [label=""]; "C3" -- "C4" [label=""]; "C4" -- "C5" [label=""]; "C5" -- "C6" [label=""]; "C6" -- "C1" [label=""]; "C1" -- "O1" [label=""]; "O1" -- "C7" [label=""]; "C4" -- "C8" [label=""]; "C8" -- "N1" [label=""]; "N1" -- "C9" [label=""]; "C9" -- "C10" [label=""]; "C10" -- "C11" [label=""]; "C11" -- "N2" [label=""]; "N2" -- "C12" [label=""]; "C12" -- "C9" [label=""]; "C12" -- "Cl1" [label=""]; "C10" -- "N3" [label=""]; "N3" -- "O2" [label=""]; "N3" -- "O3" [label=""]; }

Caption: Chemical structure of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Potential Biological Activity and Mechanism of Action

Based on the analysis of structurally related compounds, 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is hypothesized to exhibit anticancer properties. The 2-aminopyridine moiety is a known hinge-binding motif for various protein kinases, and related structures have been investigated as inhibitors of kinases such as MAP4K4 and dual FLT3/Aurora kinases, which are implicated in cancer cell proliferation and survival.[2][3]

Furthermore, a compound with a similar scaffold, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, has demonstrated cytotoxic activity by inhibiting tubulin polymerization.[4] This suggests a potential dual mechanism of action for the title compound, targeting both cell signaling and cytoskeletal dynamics.

Caption: Proposed dual mechanism of action targeting protein kinases and tubulin polymerization.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution in complete growth medium to obtain the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of the compound on tubulin polymerization.

Materials:

-

Tubulin protein (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

Fluorescent reporter dye

-

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., DMSO)

-

384-well black microplates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation: Prepare a stock solution of the compound in DMSO.

-

Reaction Mixture: In a 384-well plate on ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter dye.

-

Compound Addition: Add the compound at various concentrations to the wells. Include positive and negative controls.

-

Initiation of Polymerization: Add tubulin to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization.

Sources

- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]

- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine from 2-chloro-4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, 2-chloro-4-aminopyridine. This document will delve into the strategic considerations for the synthesis, a detailed, step-by-step experimental protocol, and a thorough discussion of the underlying chemical principles. The guide is designed to be a practical resource for researchers in medicinal chemistry and process development, offering insights into reaction optimization, safety precautions, and analytical characterization.

Introduction

Substituted 2-chloropyridines are pivotal structural motifs in a wide array of pharmaceutical agents and agrochemicals.[1][2] The title compound, 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, incorporates several key functionalities that make it a versatile building block for further chemical transformations. The presence of the nitro group allows for subsequent reduction to an amino group, opening avenues for the construction of fused heterocyclic systems. The 4-methoxybenzyl (PMB) protecting group offers a stable yet readily cleavable moiety, enabling selective manipulation of the molecule. This guide will focus on a logical and efficient synthetic pathway from 2-chloro-4-aminopyridine.

Strategic Synthesis Design

Two primary retrosynthetic pathways were considered for the synthesis of the target molecule. The selection of the optimal route is paramount for achieving high yield, purity, and operational simplicity.

Diagram of Synthetic Pathways

Caption: Retrosynthetic analysis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Route A involves the initial nitration of 2-chloro-4-aminopyridine to yield 4-amino-2-chloro-3-nitropyridine, followed by the N-alkylation with 4-methoxybenzyl chloride. The advantage of this route is the well-documented initial nitration step.[3] However, the subsequent N-alkylation of the electron-deficient 4-amino-2-chloro-3-nitropyridine may require forcing conditions.

Route B proposes the initial N-alkylation of 2-chloro-4-aminopyridine with 4-methoxybenzyl chloride, followed by the nitration of the resulting N-(4-methoxybenzyl)-2-chloropyridin-4-amine. While the initial N-alkylation is straightforward, the regioselectivity of the subsequent nitration step is a critical consideration. The bulky N-(4-methoxybenzyl) group could sterically hinder nitration at the 3-position and potentially lead to a mixture of isomers.

After careful consideration of the available literature and the electronic and steric factors at play, this guide will detail the more predictable and reliable Route A .

Experimental Protocols

Part 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This procedure is adapted from a documented method for the direct nitration of 2-chloro-4-aminopyridine.[3]

Reaction Scheme

Caption: Nitration of 2-chloro-4-aminopyridine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chloro-4-aminopyridine | 128.56 | 20.0 g | 0.156 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 120 mL | - |

| Nitric Acid (65%) | 63.01 | 100 mL | - |

| Ammonia solution (25%) | 17.03 | As needed | - |

| Ice | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (120 mL).

-

Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-chloro-4-aminopyridine (20.0 g, 0.156 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C.

-

Addition of Nitrating Mixture: Slowly add nitric acid (100 mL) dropwise via the dropping funnel, keeping the internal temperature below 15 °C. The addition should take approximately 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 15 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with constant stirring.

-

Neutralization and Precipitation: Cool the resulting solution in an ice bath and slowly add ammonia solution (25%) to adjust the pH to approximately 3. A yellow solid will precipitate.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. The desired 3-nitro isomer is the major product.[3] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to isolate the 4-amino-2-chloro-3-nitropyridine.

Expected Yield: 70-80% for the 3-nitro isomer.

Safety Precautions:

-

Handle concentrated acids and ammonia solution in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The addition of reagents should be done slowly and with efficient cooling to control the exothermic reaction.

Part 2: Synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

This part of the synthesis involves the N-alkylation of the previously synthesized 4-amino-2-chloro-3-nitropyridine with 4-methoxybenzyl chloride.

Reaction Scheme

Caption: N-alkylation of 4-amino-2-chloro-3-nitropyridine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Amino-2-chloro-3-nitropyridine | 173.55 | 10.0 g | 0.0576 |

| 4-Methoxybenzyl chloride | 156.61 | 9.9 g | 0.0632 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.9 g | 0.115 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-chloro-3-nitropyridine (10.0 g, 0.0576 mol) in N,N-dimethylformamide (DMF) (100 mL).

-

Addition of Base: Add potassium carbonate (15.9 g, 0.115 mol) to the solution.

-

Addition of Alkylating Agent: Add 4-methoxybenzyl chloride (9.9 g, 0.0632 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (300 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Expected Yield: 60-75%.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the presence of the 4-methoxybenzyl group and the pyridine ring protons.

-

¹³C NMR: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has outlined a reliable and well-reasoned synthetic route for the preparation of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine from 2-chloro-4-aminopyridine. By following the detailed experimental protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The strategic choice of the synthetic pathway, based on the reactivity and regioselectivity of the key transformations, is crucial for the successful outcome of the synthesis.

References

- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.

-

2-Amino-4-chloropyridine – Chem-Impex. URL: [Link]

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.

Sources

An In-depth Technical Guide on the Safe Handling of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the safety considerations and handling protocols for the chemical compound 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes available data on the compound's constituent functional groups to establish a robust framework for risk assessment and mitigation. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, storage, disposal, and emergency procedures. The protocols herein are grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), ensuring a self-validating system of laboratory practice.

Section 1: Compound Identification and Hazard Analysis

Chemical Identity

-

Chemical Name: 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

-

Molecular Formula: C₁₃H₁₂ClN₃O₃

-

Molecular Weight: 293.71 g/mol

-

Structure:

A 2D representation of the molecular structure.

Hazard Identification from Structural Components

As no specific Safety Data Sheet (SDS) is available for this compound, a component-based hazard analysis is necessary. The molecule's reactivity and toxicity are predicted based on its three primary functional regions: the 2-chloropyridine ring, the nitro group, and the N-(4-methoxybenzyl) amine side chain.

-

2-Chloropyridine Moiety:

-

Toxicity: Chlorinated pyridines are known to be harmful if swallowed, and fatal in contact with skin or if inhaled.[1][2] They can cause skin irritation and serious eye damage.[1][3]

-

Systemic Effects: Prolonged or repeated exposure may cause damage to organs.[2][3] Symptoms of overexposure can include weakness, dizziness, headache, and nausea.[2]

-

-

Nitroaromatic Moiety:

-

Toxicity: Nitroaromatic compounds are recognized as hazardous and are on the U.S. Environmental Protection Agency's list of priority pollutants.[4][5] They are often severe poisons and irritants.[6]

-

Health Hazards: Overexposure can lead to serious health issues, including organ damage and cancer.[5] Skin absorption is a significant route of exposure and can cause methemoglobinemia.[6]

-

-

4-Methoxybenzylamine Moiety:

Overall Hazard Assessment: 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine should be handled as a toxic, irritant, and potentially corrosive solid. It is likely harmful by inhalation, ingestion, and skin absorption.

Section 2: Risk Management and Mitigation (RAMP Framework)

To ensure laboratory safety, the American Chemical Society (ACS) recommends the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[9][10]

Recognize and Assess Risks

| Hazard Class | Potential Risks |

| Acute Toxicity | Fatal if inhaled or absorbed through the skin; harmful if swallowed.[1][11] |

| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[3][7] |

| Eye Damage | Risk of serious eye damage.[1][3] |

| Respiratory Irritation | May cause respiratory tract irritation.[3][12] |

| Chronic Toxicity | Potential for organ damage with repeated exposure; carcinogenic properties of related compounds.[3][6] |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] |

Minimize Risks: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing risk involves a hierarchy of controls, starting with engineering controls, followed by administrative controls and PPE.[10][13]

-

Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][14][15] The Occupational Safety and Health Administration (OSHA) mandates proper ventilation to protect laboratory workers.[16][17]

-

Designated Area: A specific area within the laboratory should be designated for working with this compound to contain potential contamination.[17]

A workplace hazard assessment is required by OSHA to determine the necessary PPE.[13] Based on the component analysis, the following PPE is mandatory:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.[6]

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[13]

-

Skin and Body Protection: A lab coat and closed-toe shoes are essential.[6] For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used in accordance with the OSHA respiratory protection standard (29 CFR 1910.134).[13]

A diagram illustrating required safety controls.

Prepare for Emergencies

Emergency preparedness is a critical component of laboratory safety.

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

Wear appropriate PPE before cleanup.

-

For solid spills, gently cover with an inert absorbent material (e.g., sand or vermiculite) to avoid generating dust.[7]

-

Collect the material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill surface.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

-

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for safe and reproducible research.

Handling and Weighing

This protocol outlines the causal steps for safely transferring the solid compound from storage to a reaction vessel.

-

Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

-

Transport: Transport the sealed container of the compound in a secondary container to the designated fume hood.

-

Weighing:

-

Use a tared, clean weighing vessel.

-

Carefully open the container inside the fume hood to minimize dust.

-

Use a spatula to transfer the desired amount of the solid. Avoid generating dust.

-

Immediately and securely close the main container.

-

-

Transfer to Reaction:

-

Carefully add the weighed solid to the reaction vessel, which should also be inside the fume hood.

-

If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

-

-

Cleanup: Decontaminate the spatula and weighing vessel. Clean the balance and the fume hood surface. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Workflow for safe handling and weighing of the compound.

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.[14]

-

Keep the container tightly closed and store locked up.[14]

-

Store under an inert gas (e.g., nitrogen or argon) if the compound is sensitive to moisture or air.[14]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal Procedures

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

-

Do not allow the product to enter drains or the environment.[7][18]

Section 4: Synthesis and Reactivity Considerations

While the primary focus of this guide is safety, understanding the compound's role in synthesis provides context for its handling. The nitration of substituted aminopyridines, a common synthetic route for related compounds, often involves highly corrosive and exothermic conditions, such as the use of concentrated sulfuric and nitric acids.[19] Researchers must be aware of potential runaway reactions, a known hazard when processing organic nitro compounds.[20]

The presence of the chloro group at the 2-position and the nitro group at the 3-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. This reactivity should be considered when planning experiments to avoid unintended and potentially hazardous side reactions.

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-3-Nitropyridine.

- Scribd. (n.d.). 2-Chloropyridine (MSDS).

- LookChem. (n.d.). 4-Methoxybenzylamine Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 4-Methoxybenzylamine.

- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-4-nitropyridine.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloropyridine.

- Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine.

- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.

- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Material Safety Data Sheet.

- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.

- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Methoxybenzylamine.

- American Chemical Society. (n.d.). Committee on Chemical Safety.

- Tokyo Chemical Industry. (n.d.). 3-Amino-2-chloro-4-methylpyridine.

- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.

- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

- American Chemical Society. (n.d.). Safety.

- ChemicalBook. (n.d.). 4-Methoxybenzylamine - Safety Data Sheet.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- Compliancy Group. (2023). OSHA Laboratory Standard.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- American Chemical Society. (2022). From Chemical Safety Rules to Risk Management.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines.

- Lab Manager. (2020). The OSHA Laboratory Standard.

- National Institutes of Health. (n.d.). 4-Methoxybenzylamine PubChem CID 75452.

- Wikisource. (2005). Nitroaromatic Compounds.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. scribd.com [scribd.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Safety - American Chemical Society [acs.org]

- 10. youtube.com [youtube.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. osha.gov [osha.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. biochemopharma.fr [biochemopharma.fr]

- 16. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]

- 17. The OSHA Laboratory Standard | Lab Manager [labmanager.com]

- 18. carlroth.com [carlroth.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Sourcing of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic arrangement of a reactive chlorine atom, a nitro group, and a substituted benzylamine moiety makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyridine core is a privileged structure in numerous approved drugs, and the specific substituents on this scaffold offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This guide provides a comprehensive overview of the sourcing, synthesis, and key technical aspects of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, addressing the needs of researchers in academic and industrial settings.

Commercial Availability and Sourcing Strategy

Direct commercial suppliers of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine are limited, indicating its status as a specialized, non-stock chemical. However, a strategic sourcing approach focused on its precursors allows for its reliable and cost-effective synthesis in the laboratory. The key starting materials are 2,4-dichloro-3-nitropyridine and 4-methoxybenzylamine , both of which are readily available from a range of chemical suppliers.

Commercial Suppliers of Key Precursors

A curated list of reputable suppliers for the necessary starting materials is provided below to facilitate procurement.

Table 1: Commercial Suppliers of 2,4-dichloro-3-nitropyridine

| Supplier | Purity | CAS Number |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5975-12-2 |

| BLD Pharm | Not Specified | 5975-12-2 |

| Advanced ChemBlocks | 95% | 5975-12-2 |

| ChemScene | ≥97% | 5975-12-2 |

| ChemicalBook | Not Specified | 5975-12-2 |

Table 2: Commercial Suppliers of 4-methoxybenzylamine

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | 98% | 2393-23-9 |

| Thermo Scientific Chemicals | 98+% | 2393-23-9 |

| BLD Pharm | Not Specified | 2393-23-9 |

| Synthonix, Inc. | 98% | 2393-23-9 |

| ChemicalBook | Not Specified | 2393-23-9 |

Proposed Synthesis Pathway: A Regioselective Nucleophilic Aromatic Substitution

The synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is predicated on a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a halide by a nucleophile, facilitated by the presence of electron-withdrawing groups on the aromatic ring.[1]

In this proposed synthesis, the primary amine of 4-methoxybenzylamine acts as the nucleophile, attacking the electron-deficient pyridine ring of 2,4-dichloro-3-nitropyridine. The regioselectivity of this reaction is a critical consideration. The electron-withdrawing nitro group at the 3-position deactivates the adjacent C2 and C4 positions towards nucleophilic attack. However, the nitrogen atom in the pyridine ring also exerts a strong electron-withdrawing effect, particularly at the ortho (C2) and para (C4) positions. In similar systems, such as 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, substitution is selective for the C4 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Therefore, it is anticipated that the reaction of 2,4-dichloro-3-nitropyridine with 4-methoxybenzylamine will selectively yield the desired C4-substituted product.

Caption: Proposed synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Detailed Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. This procedure is based on established principles of SNAr reactions and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

2,4-dichloro-3-nitropyridine (1.0 eq)

-

4-methoxybenzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-3-nitropyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material.

-

Addition of Reagents: To the stirred solution, add 4-methoxybenzylamine (1.1 eq) followed by the dropwise addition of triethylamine or DIPEA (1.5 eq).

-

Reaction Monitoring: The reaction mixture is then heated to a temperature between 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then redissolved in ethyl acetate.

-

Aqueous Wash: The organic layer is washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Caption: Step-by-step experimental workflow for the synthesis.

Physicochemical and Spectroscopic Properties

While experimental data for 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is not widely published, the expected properties can be inferred from its structure and data from analogous compounds.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂ClN₃O₃ |

| Molecular Weight | 293.71 g/mol |

| Appearance | Likely a yellow or orange solid |

| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and DMF. |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methoxy group, and a doublet for the benzylic methylene protons.

-

¹³C NMR: The spectrum will display distinct signals for all 13 carbon atoms in the molecule, with the carbon atoms attached to electronegative groups (Cl, N, O) appearing at lower fields.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-3-nitropyridine scaffold is a versatile building block for the synthesis of various biologically active molecules.[3][4] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The remaining chlorine atom at the C2 position can also undergo subsequent nucleophilic substitution, allowing for the introduction of additional diversity.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and functionalized aminopyridines can be designed to target the ATP-binding site of various kinases.

-

Antiviral Agents: Nitropyridine derivatives have been explored as precursors for compounds with antiviral activity.[5]

-

CNS Active Compounds: The pyridine scaffold is also present in numerous drugs targeting the central nervous system.[6]

The title compound, 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, serves as a key intermediate that allows for the systematic exploration of these and other therapeutic areas.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine and its precursors.

-

2,4-dichloro-3-nitropyridine: This compound is a skin, eye, and respiratory tract irritant.[7] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

4-methoxybenzylamine: This compound is corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed or inhaled. Strict adherence to safety protocols is essential.

-

General Handling: The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and mists. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

While not a commercially available stock item, 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is readily accessible through a straightforward and regioselective synthetic route from commercially available precursors. Its highly functionalized structure makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. This guide provides the necessary information for researchers to source the starting materials, perform the synthesis, and understand the potential of this versatile chemical scaffold in their drug discovery endeavors.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

- 2-chloro-4-aminopyridine.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858. PubChem. [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

- Preparation method of 2-chloro-3-aminopyridine.

Sources

- 1. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: High-Resolution LC-MS/MS Characterization of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

This Application Note is designed for analytical chemists and drug discovery scientists involved in the characterization of pyridine-based synthetic intermediates. It details the LC-MS/MS analysis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., Aurora, FLT3) and other bioactive heterocycles.

Abstract

This protocol outlines a robust methodology for the structural confirmation and purity analysis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine (C₁₃H₁₂ClN₃O₃). Using Electrospray Ionization (ESI) in positive mode, the method leverages the unique isotopic signature of chlorine and the diagnostic fragmentation of the p-methoxybenzyl (PMB) protecting group to ensure unambiguous identification. This guide covers sample preparation, chromatographic separation, and detailed mass spectral interpretation.

Introduction

The compound 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine represents a strategic intermediate in medicinal chemistry. The 2-chloro position is susceptible to nucleophilic aromatic substitution (

Accurate mass spectrometry analysis is essential to:

-

Confirm Substitution: Verify the

reaction occurred at the C4 position rather than C2. -

Monitor Integrity: Ensure the labile PMB group and nitro moiety remain intact during workup.

-

Assess Purity: Quantify potential by-products such as bis-substituted pyridines or hydrolyzed precursors.

Experimental Protocol

Reagents and Chemicals[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water (

). -

Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate (

). -

Standard: Reference standard of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine (>98% purity).

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (1 mg/mL). Sonicate for 5 minutes.

-

Working Solution: Dilute the stock 1:1000 in 50:50

:ACN + 0.1% FA to achieve a final concentration of 1 µg/mL (1 ppm). -

Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial to prevent photodegradation of the nitro group.

Liquid Chromatography Conditions

A standard C18 Reverse Phase method is recommended to retain the moderately hydrophobic PMB group while separating polar impurities.

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

Gradient Profile:

-

0.0 min: 10% B

-

1.0 min: 10% B (Isocratic hold for polar impurity elution)

-

6.0 min: 95% B (Linear ramp)

-

8.0 min: 95% B (Wash)

-

8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Conditions (ESI+)

The presence of the secondary amine and pyridine nitrogen makes Positive Mode ESI (

| Parameter | Setting | Rationale |

| Ionization | ESI Positive | Protonation of pyridine N or amine N. |

| Capillary Voltage | 3500 V | Standard for stable spray. |

| Drying Gas | Efficient desolvation of the PMB moiety. | |

| Fragmentor | 120 V | Moderate energy to prevent in-source fragmentation of PMB. |

| Collision Energy | 15, 30, 45 eV | Stepped CE to observe both PMB cleavage and core fragmentation. |

| Mass Range | m/z 50 – 1000 | Covers parent and low-mass tropylium ions. |

Results and Discussion

Full Scan Analysis & Isotope Pattern

The theoretical monoisotopic mass for protonated C₁₃H₁₂ClN₃O₃ (

-

Isotopic Signature: The presence of a single chlorine atom dictates a distinct isotopic pattern.

-

m/z 294.06 (100%) :

isotope. -

m/z 296.06 (~32%) :

isotope. -

Observation: A 3:1 intensity ratio between M and M+2 confirms the presence of one chlorine atom on the pyridine ring.

-

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals structural connectivity. The fragmentation is dominated by the stability of the 4-methoxybenzyl cation.

Key Fragment Ions:

-

m/z 121.065 (Base Peak): The 4-methoxybenzyl cation (tropylium ion derivative). This is the most abundant fragment due to the weak C-N benzylic bond and the resonance stabilization of the cation by the methoxy group.

-

m/z 174.006: The 2-chloro-3-nitropyridin-4-amine core . This results from the neutral loss of the PMB radical or elimination mechanism, retaining the charge on the pyridine amine.

-

m/z 248.07: Loss of the Nitro group (

, 46 Da) or partial loss (

Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation routes.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine.

Method Validation Parameters

To ensure data reliability, the following acceptance criteria should be applied:

| Parameter | Acceptance Criteria |

| Mass Accuracy | < 5 ppm (HRMS) |

| Retention Time Precision | < 0.1 min shift (n=5) |

| Linearity | |

| Carryover | < 0.1% in blank after highest standard |

Troubleshooting Guide

Issue: Low Sensitivity for Parent Ion (m/z 294)

-

Cause: The PMB group is extremely labile. High "Fragmentor" or "Cone" voltage can cause in-source fragmentation, leading to a spectrum dominated by m/z 121 before the quadrupole.

-

Solution: Lower the fragmentor voltage (e.g., from 135V to 100V) and reduce the desolvation temperature slightly (350°C

300°C).

Issue: Presence of m/z 292 (M-2)

-

Cause: Oxidation of the benzylic position to an imine (

) or degradation. -

Solution: Ensure samples are prepared fresh and stored in amber vials. Avoid protic solvents for long-term storage if stability is an issue.

Issue: Peak Tailing

-

Cause: Interaction of the pyridine nitrogen with free silanols on the column.

-

Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid, pH ~2.7) to keep the pyridine fully protonated and reduce silanol interactions. Alternatively, use a "base-deactivated" column.

Workflow Summary

Figure 2: Analytical workflow from sample preparation to structural confirmation.

References

-

Fragmentation of Benzylamines: Holčapek, M., et al. "Fragmentation mechanisms of protonated benzylamines." Journal of Mass Spectrometry, 2010. (General principle citation).

-

Nitro-Pyridine Analysis: "Mass spectrometry based fragmentation patterns of nitrosamine and nitropyridine compounds." Rapid Communications in Mass Spectrometry, 2022.

-

General LC-MS Protocols: "Rapid LC-MS Screening & Quantitative Analysis of Pesticides and Intermediates." Thermo Fisher Scientific Application Notes.

-

Compound Data: PubChem Entry for 4-Amino-3-nitropyridine derivatives. [1]

Sources

Application Note: Structural Elucidation of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine using Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract

This application note provides a comprehensive guide to the characterization of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine, a complex heterocyclic compound with potential applications in medicinal chemistry and drug development, using Fourier-Transform Infrared (FTIR) spectroscopy. We detail the fundamental principles of IR spectroscopy, present a robust protocol for sample analysis via Attenuated Total Reflectance (ATR), and offer an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to empower researchers to not only replicate the protocol but also adapt it to similar molecular scaffolds. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: The Need for Precise Structural Verification

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a multi-functionalized molecule featuring a substituted pyridine core. Such compounds are of significant interest in drug discovery due to the versatile roles of the pyridine nucleus in biological interactions. The molecule's synthetic pathway involves the precise assembly of several key functional groups: a secondary amine, a nitro group, an ether linkage, and a chloro-substituent, all arranged on aromatic frameworks.

Given this complexity, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's covalent bonds.[1][2] This application note establishes a validated protocol for acquiring and interpreting the FTIR spectrum of the title compound, ensuring its identity and purity can be reliably assessed.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3][4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy and transitions to a higher vibrational state. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The primary vibrational modes relevant to this molecule are:

-

Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric and require higher energy.

-

Bending: A change in the angle between bonds. These vibrations (including scissoring, rocking, wagging, and twisting) are of lower energy and typically appear in the fingerprint region (<1500 cm⁻¹).

The position, intensity, and shape of these absorption bands provide direct evidence for the presence of specific functional groups.[3]

Structural Analysis of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

To interpret the spectrum effectively, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic absorption regions.

Chemical Structure:

(Simplified representation of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine)

Key Functional Groups and Expected Vibrational Signatures:

| Functional Group | Bond(s) of Interest | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |

| Secondary Amine | N-H | Stretch | 3350 - 3310 (sharp, medium) | Secondary amines typically show a single, sharp absorption band in this region, distinguishing them from primary amines (two bands) and alcohols (broad band).[5][6] |

| N-H | Bend (Wag) | 910 - 665 (strong, broad) | This out-of-plane bending vibration is characteristic of primary and secondary amines.[5][7] | |

| Nitro Group | NO₂ | Asymmetric Stretch | 1570 - 1500 (strong) | The presence of a strong electron-withdrawing group on an aromatic ring results in a powerful, distinct absorption. |

| NO₂ | Symmetric Stretch | 1370 - 1320 (strong) | This second strong band, in conjunction with the asymmetric stretch, is definitive for a nitro group. | |

| Aromatic Rings | C-H (Aryl) | Stretch | 3100 - 3000 (weak to medium) | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.[8][9] |

| (Pyridine & Benzene) | C=C | In-ring Stretch | 1600 - 1450 (medium, sharp peaks) | Aromatic rings display a series of sharp bands in this region due to ring stretching vibrations.[8][9][10] |

| C-H | Out-of-plane Bend | 900 - 675 (medium to strong) | The pattern of these bands can sometimes indicate the substitution pattern on the aromatic rings.[10] | |

| Ether Linkage | C-O-C (Aryl-Alkyl) | Asymmetric Stretch | 1275 - 1200 (strong) | Aryl-alkyl ethers exhibit a strong C-O stretching band at a higher frequency than dialkyl ethers due to resonance effects.[11][12] |

| C-O-C | Symmetric Stretch | 1075 - 1020 (medium) | This complementary C-O stretch is also expected.[11][12] | |

| Alkyl Group | C-H (Methylene) | Asymmetric Stretch | ~2925 (medium) | The CH₂ group attached to the amine and benzene ring will show standard alkane C-H stretches.[13] |

| C-H (Methylene) | Symmetric Stretch | ~2850 (medium) | These bands are typically found just below 3000 cm⁻¹.[13] | |

| Chloro Substituent | C-Cl | Stretch | 800 - 600 (medium to strong) | The C-Cl stretch is a lower energy vibration and is found in the fingerprint region. Its exact position can be influenced by the surrounding molecular structure.[14][15] |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[16][17] The technique measures the infrared spectrum of the surface of a sample in direct contact with a high-refractive-index crystal.[18]

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5)

-

Single-Bounce Diamond ATR Accessory

Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes). Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

-

ATR Crystal Cleaning (Causality): This step is critical for preventing cross-contamination and ensuring a clean baseline. Thoroughly wipe the surface of the diamond ATR crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

Background Acquisition (Self-Validation): With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and the ATR crystal itself) and is automatically subtracted from the sample spectrum. A successful background scan is essential for data integrity.

-

Sample Application: Place a small amount (typically 1-5 mg) of the solid 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine powder onto the center of the ATR crystal.

-

Applying Pressure (Causality): Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is necessary for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the parameters outlined in the table below.

-

Post-Measurement Cleaning: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

Recommended Data Acquisition Parameters:

| Parameter | Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all relevant functional group vibrations. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing unnecessary noise. |

| Number of Scans | 16 - 32 | A sufficient number of co-added scans improves the signal-to-noise ratio (S/N) for a clear spectrum. |

| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce the final spectrum with minimal distortion. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.

Caption: ATR-FTIR experimental workflow from preparation to final analysis.

Data Interpretation: Assigning the Spectrum

The acquired spectrum should be processed (baseline correction, if necessary) and analyzed. The presence of absorption bands in the regions predicted in Section 3 confirms the molecular structure.

Hypothetical FTIR Spectrum Data for 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine:

| Observed Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3335 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3085 | Weak | C-H Aromatic Stretch |

| 2928 | Medium | C-H Asymmetric Stretch (CH₂) |

| 2855 | Medium | C-H Symmetric Stretch (CH₂) |

| 1595, 1570, 1490 | Medium, Sharp | C=C Aromatic Ring Stretches |

| 1545 | Strong | NO₂ Asymmetric Stretch |

| 1350 | Strong | NO₂ Symmetric Stretch |

| 1245 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) |

| 1030 | Medium | C-O-C Symmetric Stretch (Aryl-Alkyl Ether) |

| 830 | Strong | C-H Out-of-plane Bend (p-disubstituted ring) |

| 750 | Medium | C-Cl Stretch |

Narrative Interpretation:

-

A sharp peak around 3335 cm⁻¹ is a key indicator of the N-H stretch of the secondary amine.[5]

-

The strong, distinct bands at 1545 cm⁻¹ and 1350 cm⁻¹ are definitive proof of the nitro group's asymmetric and symmetric stretches, respectively.

-

The cluster of peaks between 1600-1450 cm⁻¹ confirms the presence of the two aromatic rings .[8]

-

The very strong absorption at 1245 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch .[12]

-

The presence of C-H stretching bands just below 3000 cm⁻¹ (2928/2855 cm⁻¹ ) and just above 3000 cm⁻¹ (3085 cm⁻¹ ) correctly identifies both the sp³-hybridized methylene bridge and the sp²-hybridized aromatic rings.[8][9]

-

A band in the 750 cm⁻¹ region is consistent with the C-Cl stretch .[14]

Visualization of Structure-Spectrum Correlation

This diagram visually links the molecule's functional groups to their expected regions in the IR spectrum.

Caption: Correlation map between molecular functional groups and their IR absorption regions.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Noisy Spectrum / Low Signal | 1. Insufficient sample amount. 2. Poor contact between sample and ATR crystal. 3. Dirty ATR crystal. | 1. Ensure the crystal is fully covered. 2. Re-apply the sample and increase pressure with the clamp. 3. Clean the crystal thoroughly with solvent and re-run the background and sample. |

| Broad, Rolling Baseline | Poor sample-crystal contact, especially with hard, crystalline samples. | Grind the sample into a finer powder before application to increase surface contact area. Re-apply pressure. |

| Anomalous Broad Peak at ~3400 cm⁻¹ and peaks at ~1640 cm⁻¹ | Water contamination in the sample or on the ATR crystal. | Dry the sample under vacuum. Ensure the ATR crystal is completely dry before running the background scan. |

| Sharp Peaks at ~2350 cm⁻¹ | Atmospheric CO₂. | This is very common. It indicates incomplete subtraction of the background. Re-run the background and sample scans. If the issue persists, purge the instrument with nitrogen for a longer duration. |

| Band Intensities are Too High (Flat Tops) | Too much signal is reaching the detector (total absorption). | This is less common with ATR than transmission. If it occurs, ensure the pressure is not excessive and that the sample layer is not unusually thick. |

Conclusion

FTIR spectroscopy, particularly with an ATR accessory, is an indispensable tool for the structural verification of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. By following the detailed protocol and interpretation guide presented in this note, researchers can rapidly and confidently confirm the presence of all key functional groups, thereby verifying the molecular identity and integrity. This method provides a robust, reliable, and efficient means of analysis critical for quality control and synthetic chemistry workflows in drug development.

References

- (No source provided)

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- (No source provided)

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

-

orientjchem.org. (n.d.). Vibrational Spectra of C Cl Using Lie Algebraic Technique. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

-

AIP Publishing. (2011, June 10). On the correlation between bond-length change and vibrational frequency shift in halogen-bonded complexes. Retrieved from [Link]

- (No source provided)

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

- (No source provided)

- (No source provided)

- (No source provided)

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davuniversity.org [davuniversity.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orientjchem.org [orientjchem.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. agilent.com [agilent.com]

- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

Application Notes and Protocols for the Investigation of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine in Cancer Cell Line Studies

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of small molecules that can selectively target pathways critical for cancer cell proliferation and survival. Within this context, pyridine-based scaffolds have emerged as a privileged structure, forming the core of numerous clinically approved and investigational anticancer agents. 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a novel investigational compound that belongs to the broader class of 3-nitropyridine derivatives. This class of compounds has garnered attention for its potential as microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.[1]

This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. We will delve into its putative mechanism of action, provide detailed, field-proven protocols for its characterization in cancer cell line models, and offer insights into data interpretation. The experimental workflows described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Putative Mechanism of Action: A Dual Hypothesis

Based on its structural features—a 3-nitropyridine core and an N-benzyl amine substituent—we can formulate two primary hypotheses for the mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine:

-

Microtubule Destabilization: Several 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[1] These compounds can interfere with tubulin polymerization dynamics, leading to a disruption of the mitotic spindle. This, in turn, activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.[1]

-

Kinase Inhibition: The pyridine and aniline-like moieties are common features in many kinase inhibitors. It is plausible that this compound could target key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival.[4]

The following protocols are designed to systematically investigate these hypotheses.

PART I: Foundational Assays for Anticancer Activity

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and to establish its cytotoxic concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[6]

Caption: Workflow for determining cell viability using the MTT assay.

-